molecular formula C19H14Cl2N2O B11691456 2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B11691456
M. Wt: 357.2 g/mol
InChI Key: RDLNWLIGGWSKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a chemical compound with a complex structure that includes dichlorobenzamide and pyridinylmethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-pyridin-3-ylmethyl-benzamide
  • 2,4-dichloro-N-pyridin-4-yl-benzamide
  • N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide

Uniqueness

2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both dichlorobenzamide and pyridinylmethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H14Cl2N2O

Molecular Weight

357.2 g/mol

IUPAC Name

2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H14Cl2N2O/c20-17-3-1-2-16(18(17)21)19(24)23-15-6-4-13(5-7-15)12-14-8-10-22-11-9-14/h1-11H,12H2,(H,23,24)

InChI Key

RDLNWLIGGWSKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.